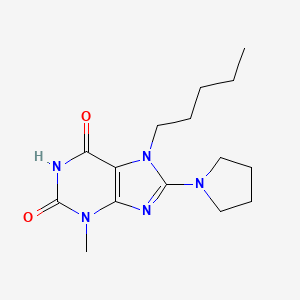![molecular formula C21H20N6O3 B2924143 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 384800-55-9](/img/structure/B2924143.png)
3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a novel chemical entity with potential applications in various scientific fields. Its complex structure, which includes a pyrazolopyrimidine core, indicates a potential for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves a multi-step process starting from readily available precursors. One common method is to first synthesize the pyrazolopyrimidine core through cyclization reactions involving appropriate hydrazines and diketones. The benzohydrazide moiety is then introduced via condensation reactions with benzoic acid derivatives. Industrial Production Methods: On an industrial scale, the synthesis would likely be optimized to maximize yield and purity. This could involve high-throughput screening of reaction conditions, the use of catalytic agents to enhance reaction rates, and continuous flow reactors to improve efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions may convert nitro groups (if present) to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Hydrolysis: The benzohydrazide moiety is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and hydrazines.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Electrophilic reagents like halogens or sulfonyl chlorides.
Acidic or basic aqueous solutions for hydrolysis.
Major Products Formed:
Oxidation products include oxo-derivatives.
Reduction products include primary or secondary amines.
Substitution products vary depending on the electrophile used.
Hydrolysis yields carboxylic acids and hydrazines.
科学研究应用
Chemistry: The compound's diverse reactivity makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and develop new synthetic pathways. Biology: Its potential biological activity, due to the pyrazolopyrimidine core, suggests applications in drug discovery and development. It could be a lead compound in the search for new therapeutic agents. Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities, warranting further investigation. Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, or catalysts.
作用机制
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can mimic the structure of natural substrates or inhibitors, enabling it to modulate biological pathways. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target protein.
相似化合物的比较
Similar Compounds: Other compounds with a pyrazolopyrimidine core, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines. Uniqueness: The unique combination of the pyrazolopyrimidine core with the 3,4-dimethoxy and benzohydrazide moieties in 3,4-dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide imparts distinct chemical and biological properties. This makes it a novel candidate for various research and industrial applications.
属性
IUPAC Name |
3,4-dimethoxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-4-7-15(8-5-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-6-9-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIFRXBSCWVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide](/img/structure/B2924061.png)
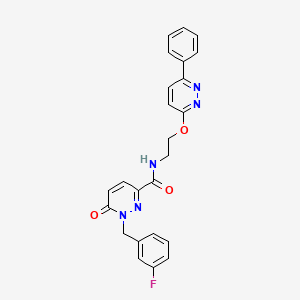
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2924063.png)
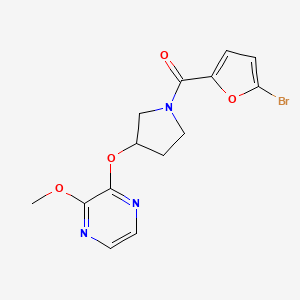

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)
![2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide](/img/structure/B2924070.png)
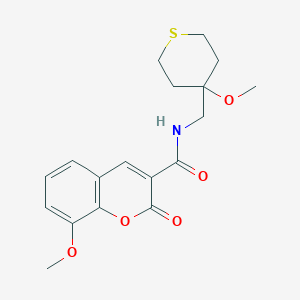
![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)
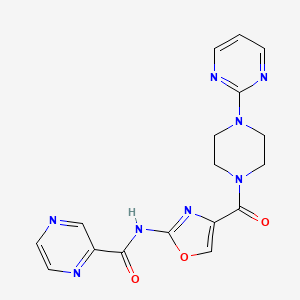
![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)
![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)
![2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2924082.png)
